

Spectroscopic comparison of 3,5-Dibromo-4-methoxybenzaldehyde and its precursors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxybenzaldehyde

Cat. No.: B172391

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A Spectroscopic Showdown: 3,5-Dibromo-4-methoxybenzaldehyde and Its Precursors

A comprehensive spectroscopic comparison of **3,5-Dibromo-4-methoxybenzaldehyde** with its common precursors, p-anisaldehyde and 4-hydroxybenzaldehyde, provides valuable insights for researchers and drug development professionals. This guide offers a detailed analysis of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, alongside experimental protocols for the synthesis of the target compound.

The journey from simple aromatic aldehydes to the more complex **3,5-Dibromo-4-methoxybenzaldehyde** is a tale told through shifts in spectral data. The introduction of bromine atoms and the interplay of electron-donating and electron-withdrawing groups on the benzene ring create unique spectroscopic fingerprints for each molecule. This guide will dissect these differences, offering a clear roadmap for compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,5-Dibromo-4-methoxybenzaldehyde** and its precursors.

Table 1: ^1H NMR Spectral Data (CDCl_3 , δ in ppm)

Compound	Ar-H	-CHO	-OCH ₃	-OH
p-Anisaldehyde	7.84 (d, 2H), 6.98 (d, 2H)	9.88 (s, 1H)	3.88 (s, 3H)	-
4-Hydroxybenzaldehyde	7.78 (d, 2H), 6.96 (d, 2H)	9.78 (s, 1H)	-	6.5-7.5 (br s, 1H)
3,5-Dibromo-4-methoxybenzaldehyde	8.05 (s, 2H)	9.85 (s, 1H)	4.00 (s, 3H)	-

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	C=O	Ar-C (quaternary)	Ar-CH	-OCH ₃
p-Anisaldehyde	190.7	164.6, 130.0	131.9, 114.3	55.6
4-Hydroxybenzaldehyde	191.0	161.5, 130.1	132.5, 116.2	-
3,5-Dibromo-4-methoxybenzaldehyde	189.5	159.8, 132.1, 118.5	133.5	60.8

Table 3: IR Spectral Data (cm⁻¹)

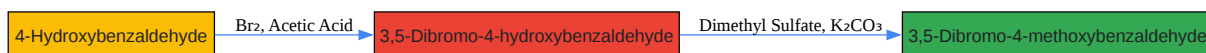
Compound	C=O Stretch	C-H (aldehyde)	C-O Stretch	O-H Stretch
p-Anisaldehyde	~1684	~2830, ~2730	~1258	-
4-Hydroxybenzaldehyde	~1680	~2850, ~2750	~1280	~3300 (broad)
3,5-Dibromo-4-methoxybenzaldehyde	~1690	~2850, ~2750	~1270	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
p-Anisaldehyde	136	135, 107, 77
4-Hydroxybenzaldehyde	122	121, 93, 65
3,5-Dibromo-4-methoxybenzaldehyde	294, 296, 298 (isotope pattern)	293, 295, 297; 265, 267, 269; 186, 188

Synthetic Pathway and Experimental Protocols

The synthesis of **3,5-Dibromo-4-methoxybenzaldehyde** can be achieved through a two-step process starting from 4-hydroxybenzaldehyde. The first step involves the bromination of the aromatic ring, followed by the methylation of the hydroxyl group.



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Synthetic pathway for **3,5-Dibromo-4-methoxybenzaldehyde**.

Experimental Protocols

1. Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from 4-Hydroxybenzaldehyde

- Materials: 4-hydroxybenzaldehyde, Bromine, Glacial Acetic Acid.
- Procedure: Dissolve 4-hydroxybenzaldehyde in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with constant stirring. After the addition is complete, continue stirring for several hours. The reaction mixture is then poured into ice-cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

2. Synthesis of **3,5-Dibromo-4-methoxybenzaldehyde** from 3,5-Dibromo-4-hydroxybenzaldehyde

- Materials: 3,5-Dibromo-4-hydroxybenzaldehyde, Dimethyl sulfate, Potassium carbonate, Acetone.
- Procedure: To a solution of 3,5-Dibromo-4-hydroxybenzaldehyde in acetone, add potassium carbonate and dimethyl sulfate. The mixture is refluxed for several hours. After the reaction is complete, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

3. Spectroscopic Analysis

- ^1H and ^{13}C NMR: Spectra are recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C) using a deuterated solvent such as chloroform- d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): Mass spectra are typically recorded using an electron ionization (EI) source. The molecular ion peak and major fragmentation patterns are analyzed.

This guide provides a foundational spectroscopic and synthetic framework for working with **3,5-Dibromo-4-methoxybenzaldehyde** and its precursors. The presented data and protocols are

intended to assist researchers in the unambiguous identification and successful synthesis of these valuable compounds.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com